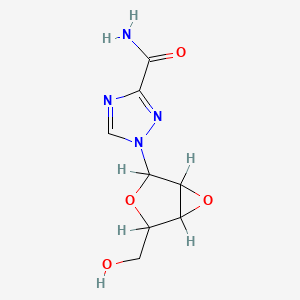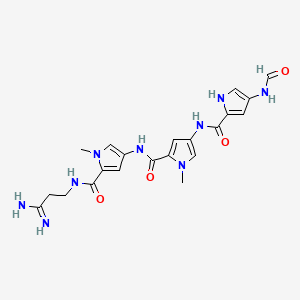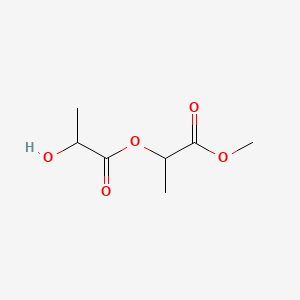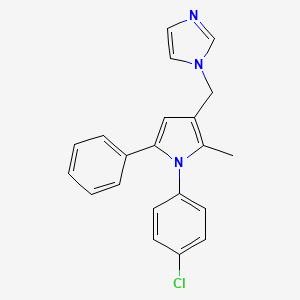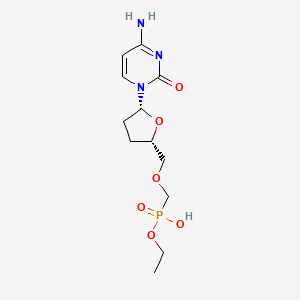
Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside that plays a crucial role in cellular processes such as DNA and RNA synthesis. The modification at the 2’ and 3’ positions, along with the addition of an ethoxyhydroxyphosphinyl group at the 5’ position, imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
The synthesis of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves multiple steps The starting material is typically cytidine, which undergoes selective deoxygenation at the 2’ and 3’ positionsThe reaction conditions often involve the use of protecting groups to ensure selective modification and high yields .
Analyse Des Réactions Chimiques
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Applications De Recherche Scientifique
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Medicine: It is explored as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves its incorporation into DNA or RNA chains during nucleic acid synthesis. This incorporation leads to chain termination, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can be compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer therapy.
Propriétés
Numéro CAS |
129174-12-5 |
|---|---|
Formule moléculaire |
C12H20N3O6P |
Poids moléculaire |
333.28 g/mol |
Nom IUPAC |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C12H20N3O6P/c1-2-20-22(17,18)8-19-7-9-3-4-11(21-9)15-6-5-10(13)14-12(15)16/h5-6,9,11H,2-4,7-8H2,1H3,(H,17,18)(H2,13,14,16)/t9-,11+/m0/s1 |
Clé InChI |
JHLORDHGMOXGTJ-GXSJLCMTSA-N |
SMILES isomérique |
CCOP(=O)(COC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)O |
SMILES canonique |
CCOP(=O)(COCC1CCC(O1)N2C=CC(=NC2=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


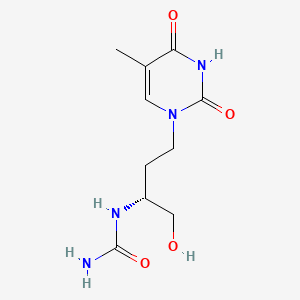

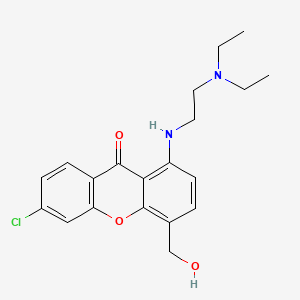
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)




